Samuraciclib (ICEC0942) is a potent, orally bioavailable, and selective small-molecule inhibitor of cyclin-dependent kinase 7 (CDK7). [, , , , ] It was discovered at Imperial College London. [] This compound represents a promising candidate for cancer treatment due to its ability to inhibit both cell cycle progression and transcriptional regulation, processes often dysregulated in cancer. [, , , ]
While a detailed molecular structure of Samuraciclib is not explicitly described in the provided papers, crystal structures of Samuraciclib bound to CDK2 have been determined. [] These structures, along with those of the closely related compound ICEC0943 bound to CDK2, have been used to generate models of Samuraciclib binding to its cellular target, CDK7. []
This dual mechanism of action makes Samuraciclib particularly effective against cancers exhibiting "transcriptional addiction" – a reliance on specific transcription factors and pathways for survival. []
CAS No.:
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 405914-36-5
CAS No.: 291-27-0
CAS No.: 23-13-2